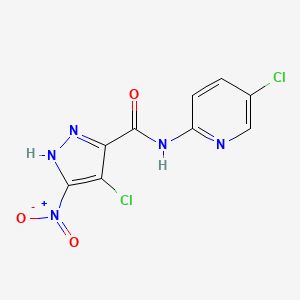![molecular formula C20H25N5O B3727393 2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-5-pentyl-4(3H)-pyrimidinone](/img/structure/B3727393.png)
2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-5-pentyl-4(3H)-pyrimidinone
Vue d'ensemble
Description
2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-5-pentyl-4(3H)-pyrimidinone is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as DMAPT and has shown potential as an anti-cancer agent.
Mécanisme D'action
DMAPT inhibits the NF-κB pathway by targeting the upstream signaling molecules. Specifically, DMAPT inhibits the activity of IKKβ, which is an enzyme that activates NF-κB. By inhibiting IKKβ, DMAPT prevents the activation of NF-κB and subsequently inhibits the expression of genes involved in cell growth and survival.
Biochemical and Physiological Effects:
DMAPT has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-angiogenic properties, DMAPT has also been shown to induce apoptosis (programmed cell death) in cancer cells. DMAPT has also been shown to inhibit the activity of enzymes involved in the metabolism of drugs and toxins, which may have implications for drug interactions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMAPT in lab experiments is its specificity for the NF-κB pathway. By targeting this specific pathway, researchers can study the effects of NF-κB inhibition on various cellular processes. However, a limitation of using DMAPT in lab experiments is its low solubility in water, which may limit its effectiveness in certain assays.
Orientations Futures
There are several future directions for research on DMAPT. One area of interest is the development of more efficient synthesis methods for DMAPT. Another area of interest is the development of DMAPT derivatives with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanisms underlying the anti-cancer and anti-inflammatory effects of DMAPT. Finally, there is potential for the clinical development of DMAPT as an anti-cancer agent, although more research is needed to fully evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, DMAPT is a promising compound with potential applications in cancer research. Its specificity for the NF-κB pathway and its anti-cancer, anti-inflammatory, and anti-angiogenic properties make it a valuable tool for studying various cellular processes. While there are limitations to using DMAPT in lab experiments, there are also several future directions for research that may lead to the development of more effective DMAPT derivatives and potential clinical applications.
Applications De Recherche Scientifique
DMAPT has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including prostate, breast, and lung cancer cells. DMAPT works by inhibiting the NF-κB pathway, which is a key signaling pathway involved in cancer cell growth and survival. In addition to its anti-cancer properties, DMAPT has also been shown to have anti-inflammatory and anti-angiogenic effects.
Propriétés
IUPAC Name |
2-[(4,8-dimethylquinazolin-2-yl)amino]-4-methyl-5-pentyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O/c1-5-6-7-10-16-14(4)22-20(24-18(16)26)25-19-21-13(3)15-11-8-9-12(2)17(15)23-19/h8-9,11H,5-7,10H2,1-4H3,(H2,21,22,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTIKVAKYOYLOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(N=C(NC1=O)NC2=NC3=C(C=CC=C3C(=N2)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4,8-Dimethylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(ethylthio)-5-(3-hydroxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B3727316.png)
![N-4-biphenylyl-N'-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]guanidine](/img/structure/B3727320.png)

![N-1,3-benzothiazol-2-yl-2-[(4-hydroxy-1-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3727335.png)
![4-({2-[(2-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenyl 3-methylbenzoate](/img/structure/B3727349.png)
![N-{(2,3-dihydro-1,4-benzodioxin-6-ylamino)[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)amino]methylene}-4-methoxybenzamide](/img/structure/B3727356.png)
![2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B3727364.png)
![N-(2,4-dimethylphenyl)-2-[(4-hydroxy-6-iodo-2-quinazolinyl)thio]acetamide](/img/structure/B3727365.png)
![5-amino-3-{2-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-1-cyanovinyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3727369.png)
![4-methyl-1-(4-methylphenyl)-3-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3727381.png)
![N-(4-{2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]acetyl}phenyl)acetamide](/img/structure/B3727382.png)
![N-(5-{[2-(acetylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B3727405.png)
![N-[5-fluoro-4-oxo-5-(trifluoromethyl)-4,5-dihydro-1,3-thiazol-2-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3727413.png)